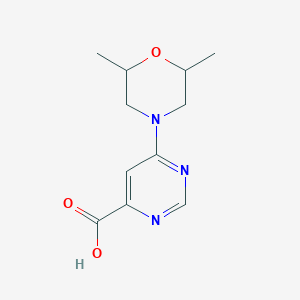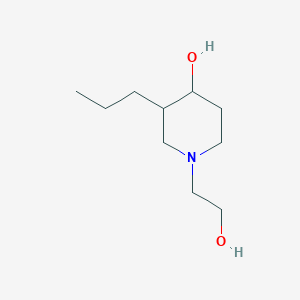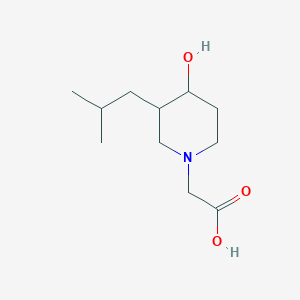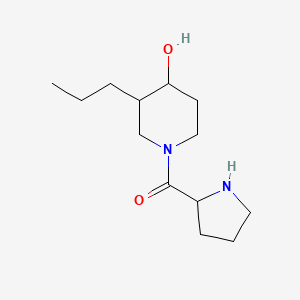
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid
Overview
Description
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a potentially important compound with multiple applications in scientific research. It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of this compound is C11H15N3O3. The molecular weight is 237.25 g/mol.Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H15N3O3. The molecular weight is 237.25 g/mol.Scientific Research Applications
6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid has been found to have a wide range of scientific research applications. It has been used in the synthesis of various compounds, including drugs, polymers, and catalysts. It has also been used in the study of enzyme inhibitors, as well as in the development of new drugs. Additionally, it has been used as a model compound for studying the structure and properties of other compounds.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is not yet fully understood. However, it is believed to be related to its ability to interact with certain proteins, enzymes, and other molecules in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes in the body. Additionally, it has been found to have an inhibitory effect on the activity of certain proteins, which can lead to changes in the structure and function of cells.
Advantages and Limitations for Lab Experiments
The use of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid in lab experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is relatively inexpensive, and can be used in a wide range of experiments. However, it also has some limitations. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to obtain in pure form, and it can be difficult to store for long periods of time.
Future Directions
The potential applications of 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid are still being explored. One area of research is the development of new drugs and therapies based on its mechanism of action. Additionally, it could be used to study the structure and properties of other compounds, as well as to develop new catalysts and polymers. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes in the body.
Safety and Hazards
While specific safety and hazard information for 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYFWNTVAOQTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)



![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)



![2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1480090.png)


